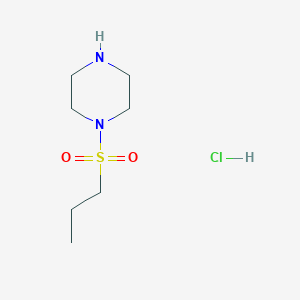

1-(Propylsulfonyl)piperazine hydrochloride

Description

Properties

IUPAC Name |

1-propylsulfonylpiperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S.ClH/c1-2-7-12(10,11)9-5-3-8-4-6-9;/h8H,2-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWQKJWAYVDSLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCNCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859525-60-3 | |

| Record name | 1-(propane-1-sulfonyl)piperazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Propylsulfonyl Piperazine Hydrochloride and Analogues

Strategies for the Formation of the Piperazine (B1678402) Ring System

The formation of the piperazine ring is a foundational step in the synthesis of 1-(Propylsulfonyl)piperazine (B2755524) and related compounds. Various methods have been developed, ranging from classical cyclization reactions to modern metal-catalyzed approaches, to efficiently construct this privileged scaffold.

Cyclization Approaches

Cyclization reactions are a primary strategy for assembling the piperazine ring, typically by forming two carbon-nitrogen bonds. One such approach involves the catalytic reductive cyclization of dioximes. This method converts a primary amino group into a piperazine ring by first performing a sequential double Michael addition of nitrosoalkenes to a primary amine, which forms a bis(oximinoalkyl)amine intermediate. nih.gov This intermediate then undergoes a stereoselective catalytic reductive cyclization to yield the piperazine ring. nih.govnih.gov The mechanism is believed to proceed through the hydrogenolysis of N-O bonds to give a diimine, which cyclizes and is subsequently reduced to the final piperazine product. nih.gov

Other cyclization strategies include intramolecular hydroamination, which has been shown to be a highly diastereoselective key step in a modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.org Additionally, Wacker-type aerobic oxidative cyclization of alkenes, using a base-free Pd(DMSO)₂(TFA)₂ catalyst, provides access to various six-membered nitrogen heterocycles, including piperazines. organic-chemistry.org Gold-catalyzed cyclization of substrates derived from the ring-opening of cyclic sulfamidates with propargylic sulfonamides also yields tetrahydropyrazines, which can be reduced to the piperazine scaffold. organic-chemistry.org

| Method | Key Intermediates/Substrates | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| Catalytic Reductive Cyclization | Bis(oximinoalkyl)amines (from primary amines and nitrosoalkenes) | 5%-Pd/C, H₂ (40 bar) | Converts a primary amino group into a piperazine ring; stereoselective. | nih.gov |

| Intramolecular Hydroamination | Substrates from cyclic sulfamidates | Not specified | Modular synthesis of 2,6-disubstituted piperazines; highly diastereoselective. | organic-chemistry.org |

| Wacker-Type Aerobic Oxidative Cyclization | Alkenes with amine functionalities | Pd(DMSO)₂(TFA)₂ | Base-free conditions; provides access to various N-heterocycles. | organic-chemistry.org |

| Gold-Catalyzed Cyclization | Substrates from cyclic sulfamidates and propargylic sulfonamides | Gold catalyst | Forms tetrahydropyrazine (B3061110) precursors to piperazines. | organic-chemistry.org |

Palladium-Catalyzed Amination and Alkylation

Palladium catalysis has become a versatile and powerful tool for forming the C-N bonds necessary for piperazine synthesis. The Buchwald-Hartwig amination, in particular, is a prominent method for creating N-arylpiperazines by coupling aryl halides with piperazine or its derivatives. mdpi.comnih.gov This reaction has been successfully applied to the synthesis of various pharmaceutical compounds, demonstrating its reliability for constructing this key structural motif. mdpi.comnih.gov Facile Pd-catalyzed methodologies have been developed that allow for the efficient synthesis of arylpiperazines under aerobic and even solvent-free conditions, with high yields (up to 97%) achieved in short reaction times. nih.govacs.orgorganic-chemistry.org These methods are particularly effective for electron-rich and sterically hindered aryl chlorides. nih.govorganic-chemistry.org

Another significant palladium-catalyzed strategy is the carboamination reaction between aryl or alkenyl halides and substituted ethylenediamine (B42938) derivatives. nih.gov This process forms the heterocyclic ring by generating two bonds and up to two stereocenters in a single step, often with high diastereoselectivity and no loss of enantiomeric purity. nih.gov A novel method involves the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles, which proceeds under mild conditions with low catalyst loadings to produce a wide range of highly substituted piperazines. nih.govacs.org

| Reaction Type | Substrates | Catalyst System | Yield | Key Features | Reference |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl chlorides and piperazine | Pd-NHC complexes | Up to 97% | Aerobic, solvent-free options available; effective for hindered substrates. | acs.orgorganic-chemistry.org |

| Carboamination | Aryl halides and ethylenediamine derivatives | Pd(OAc)₂ / PPh₃ | Good to excellent | Stereoselective; forms two bonds in one step. | nih.gov |

| Decarboxylative Cyclization | Propargyl carbonates and bis-nitrogen nucleophiles | Pd(0) / DPEphos | Up to 98% | Mild conditions; high regio- and stereochemical control. | nih.govacs.org |

N-Substitution Reactions on Piperazine Scaffolds

Once the piperazine ring is formed, N-substitution reactions are employed to introduce various functional groups onto one or both nitrogen atoms. This is a common strategy when starting with piperazine itself or a monosubstituted derivative. Key methods include nucleophilic substitution on alkyl halides or sulfonates and reductive amination. mdpi.com N-alkylation with alkyl chlorides or bromides is a straightforward approach to producing N-alkylpiperazines. mdpi.comnih.gov

For the synthesis of more complex structures, a protecting group strategy is often used. nih.gov A group such as tert-butyloxycarbonyl (Boc) is first attached to one nitrogen atom, allowing the second nitrogen to react selectively with an appropriate reagent. The protecting group is then removed in a subsequent step to yield the monosubstituted piperazine. nih.gov An alternative one-pot, one-step procedure avoids protecting groups by reacting in-situ formed piperazine-1-ium salt with an aldehyde or ketone, followed by reduction. nih.gov The cleavage of the C-N bond in 1,4-diazabicyclo[2.2.2]octane (DABCO) using activating agents like sulfonyl chlorides or alkyl halides also provides a pathway to functionalized piperazines. researchgate.net

Introduction of the Propylsulfonyl Moiety

The final key step in synthesizing 1-(Propylsulfonyl)piperazine is the attachment of the propylsulfonyl group to one of the nitrogen atoms of the piperazine ring. This is typically achieved through a sulfonylation reaction.

Sulfonylation of Piperazine Precursors

Sulfonylation involves the reaction of a piperazine precursor, which can be piperazine itself or a substituted derivative, with a reagent that provides the propylsulfonyl group. This reaction forms a stable sulfonamide linkage. nih.gov The nitrogen atom of the piperazine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonylating agent. This method is widely used in the synthesis of piperazine sulfonamide cores for various applications. nih.gov For instance, in the synthesis of certain HIV-1 protease inhibitors, a piperazine intermediate was directly sulfonylated to install the required sulfonamide moiety. nih.gov Similarly, various sulfonyl piperazine antibiotics are synthesized by coupling a piperazine derivative with a suitable sulfonyl chloride. nih.gov

Utilization of Sulfonyl Chlorides in Derivatization

The most common and efficient reagents for sulfonylation are sulfonyl chlorides. For the target compound, 1-propanesulfonyl chloride is the specific reagent used. chemicalbook.comnih.gov The reaction is typically carried out by treating a solution of the piperazine precursor with the sulfonyl chloride in the presence of a base. chemicalbook.com The base, often an amine like triethylamine, serves to neutralize the hydrogen chloride (HCl) that is generated as a byproduct of the reaction. chemicalbook.comi-scholar.in The reaction is generally performed in an inert solvent such as dichloromethane (B109758) at reduced temperatures (e.g., 0 °C) to control reactivity, followed by stirring at room temperature to ensure completion. chemicalbook.com This nucleophilic substitution reaction is a robust and widely applicable method for preparing a vast array of piperazine sulfonamides. i-scholar.in

| Piperazine Substrate | Sulfonylating Agent | Base | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|---|

| Piperazine or N-substituted piperazine | 1-Propanesulfonyl chloride | Triethylamine | Dichloromethane | 0 °C to room temperature, 4 hours | chemicalbook.com |

| 1-Benzhydryl piperazine | Aromatic sulfonyl chloride | Triethylamine | Dichloromethane | Not specified | i-scholar.in |

| 1-(3-Chloro-5-(trifluoromethyl)phenyl)piperazine | 1H-Indole-5-sulfonyl chloride | Not specified | Not specified | Not specified | nih.gov |

Following the sulfonylation step, the resulting 1-(propylsulfonyl)piperazine free base can be converted to its hydrochloride salt by treatment with hydrogen chloride, often dissolved in an ethereal or alcoholic solvent, to improve its stability and handling properties. nih.gov

Hydrochloride Salt Formation: Chemical Principles and Methodologies

The formation of salts is a common and effective strategy in pharmaceutical development to enhance the physicochemical properties of a drug substance, with approximately half of all marketed drugs being administered as salts. researchgate.net For basic compounds like 1-(propylsulfonyl)piperazine, the formation of a hydrochloride salt can significantly improve properties such as aqueous solubility, dissolution rate, and stability. nih.govacs.org

The fundamental principle behind salt formation involves a reaction between a compound with an ionizable functional group and a suitable counterion, leading to the formation of a crystalline solid held together by strong ionic interactions. pharmtech.com In the case of 1-(propylsulfonyl)piperazine, which is a weak base due to the nitrogen atoms in the piperazine ring, it can accept a proton from an acid. When this acid is hydrochloric acid (HCl), the piperazine nitrogen gets protonated, forming a positively charged piperazinium ion, which then forms an ionic bond with the negatively charged chloride ion. pharmtech.com The solubility of the resulting salt is dependent on the energy required to overcome the crystal lattice of the solid and the solvation energy of the ions in a given solvent. pharmtech.com

Several methodologies can be employed for the preparation of hydrochloride salts in a laboratory or industrial setting:

Using Aqueous Hydrochloric Acid: This is a straightforward method where a solution of the free base in a suitable solvent is treated with aqueous hydrochloric acid. google.com However, a significant drawback of this method is the potential for lower yields due to the solubility of the hydrochloride salt in water. google.com It is also not ideal for the formation of anhydrous salt forms. google.com

Using Gaseous Hydrogen Chloride: To avoid the presence of water, anhydrous hydrogen chloride gas can be bubbled through a solution of the free base in an anhydrous aprotic solvent, such as diethyl ether. google.com While this method is effective for producing anhydrous salts, the handling of gaseous HCl on a large scale presents significant equipment costs and safety risks. google.com

Salt Exchange (Metathesis): In this less common approach, a salt of the desired counterion is reacted with the free base or another salt of the drug substance. For example, a sulfate (B86663) salt could be treated with barium chloride, precipitating barium sulfate and leaving the desired hydrochloride salt in solution. pharmtech.com

The choice of method depends on the desired properties of the final salt form, such as its crystalline structure (polymorphism), which can impact dissolution, manufacturability, and stability. google.com The formation of the monohydrochloride salt of a compound can be confirmed using analytical techniques such as X-ray crystallography, 1H NMR, and 13C NMR. acs.org For instance, in the synthesis of 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, both di- and mono-hydrochloride salts were prepared, and the position of protonation on the piperazine ring was determined using solid-state NMR and IR spectroscopy. nih.gov It was found that when an excess of hydrogen chloride was used, both nitrogen atoms were protonated, whereas an equimolar amount led to the protonation of the piperazine nitrogen substituted by the aryl group. nih.gov

Novel and Green Synthetic Approaches in Piperazine Chemistry

In recent years, there has been a significant shift towards the development of more sustainable and environmentally benign synthetic methods in chemistry, and the synthesis of piperazine derivatives is no exception. researchgate.net Green chemistry principles, which focus on reducing waste, avoiding hazardous substances, and improving energy efficiency, are increasingly being applied to the synthesis of these important heterocyclic compounds. researchgate.net Novel approaches often focus on one-pot reactions, the use of less toxic reagents and solvents, and the application of catalysis to improve reaction efficiency and reduce waste. nih.gov

Some of the key green synthetic strategies for piperazine analogues that have been explored include:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction rates, reduce the formation of side products, and improve product purity compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of monosubstituted piperazine derivatives. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and green alternative to classical synthetic methods. mdpi.com It utilizes light energy to generate highly reactive intermediates in a controlled manner, enabling C-H functionalization of the piperazine ring under mild conditions. mdpi.comencyclopedia.pub Both transition metal complexes (e.g., iridium and ruthenium) and organic dyes can be used as photocatalysts. mdpi.com

Use of Green Solvents: The choice of solvent plays a crucial role in the environmental impact of a chemical process. Efforts are being made to replace traditional volatile organic compounds with greener alternatives, such as water or bio-based solvents. In some cases, using an excess of a reactant, like piperazine itself, can serve as the solvent, creating a more cost-effective and environmentally friendly process. organic-chemistry.org

Multicomponent and One-Pot Reactions: Designing synthetic routes that involve multiple bond-forming events in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce waste. researchgate.net A one-pot, one-step procedure for the preparation of a wide range of monosubstituted piperazines has been developed, which avoids the need for protecting groups by utilizing the in-situ formed piperazine-1-ium cation. nih.gov

Catalytic Strategies (e.g., borrowing hydrogen, sulphamic acid)

Catalysis is a cornerstone of green chemistry, and several catalytic strategies have been developed for the efficient synthesis of piperazine derivatives.

The "borrowing hydrogen" strategy is an atom-economical method for the N-alkylation of amines using alcohols as alkylating agents. acs.org In this process, a catalyst, typically a ruthenium or iridium complex, temporarily "borrows" hydrogen from an alcohol to form a reactive carbonyl intermediate. acs.orgnih.gov This intermediate then reacts with an amine, and the borrowed hydrogen is returned to complete the catalytic cycle, with water being the only byproduct. acs.org This approach avoids the need for pre-activating the alcohol and the generation of stoichiometric waste products, which is common in traditional N-alkylation methods. acs.org A variety of piperazine-containing compounds have been synthesized on a multigram scale using this methodology. acs.orgnih.gov

The use of solid acid catalysts is another green approach. For instance, sulphamic acid has been investigated as an efficient and reusable catalyst for various organic transformations. While detailed studies specifically on the synthesis of 1-(propylsulfonyl)piperazine using sulphamic acid are not extensively documented in the provided search results, the broader application of solid acids in heterocyclic synthesis points to their potential as environmentally friendly catalysts.

Phosgene-Free Methods for Related Urea (B33335) Derivatives

Urea derivatives are structurally related to some piperazine-containing compounds and are often synthesized using phosgene (B1210022), a highly toxic and hazardous reagent. nih.govtandfonline.com The development of phosgene-free methods for urea synthesis is a significant goal in green chemistry. researchgate.net These safer alternatives often rely on the in-situ generation of isocyanate intermediates from less hazardous starting materials. tandfonline.com

Several phosgene substitutes and alternative synthetic routes have been developed:

| Phosgene Substitute/Method | Description | Reference(s) |

| N,N'-Carbonyldiimidazole (CDI) | A crystalline, commercially available solid that is a safer and less toxic alternative to phosgene. It reacts with amines to form an intermediate that can then react with a second amine to form an unsymmetrical urea. | nih.gov |

| Triphosgene | A solid, crystalline compound that is a safer and more easily handled source of phosgene. | rsc.org |

| 3-Substituted Dioxazolones | These compounds can serve as precursors to isocyanate intermediates under mild heating conditions in the presence of a non-toxic base like sodium acetate. | tandfonline.com |

| Metal-Free Coupling using PhI(OAc)₂ | Phenyliodine(III) diacetate can be used as an oxidant and coupling mediator for the synthesis of unsymmetrical ureas from the coupling of amines with amides, avoiding the need for transition metal catalysts. | mdpi.com |

| Direct Carbonylation | Using carbon monoxide (CO) or carbon dioxide (CO₂) as a C1 source is a more atom-economical and environmentally friendly approach, avoiding the production of large amounts of salt byproducts. | rsc.org |

These phosgene-free methods are crucial for the safer and more sustainable synthesis of a wide range of urea derivatives, which can be important intermediates or analogues in medicinal chemistry research involving piperazine scaffolds.

Synthetic Challenges and Optimization in Multistep Pathways

The synthesis of complex molecules like 1-(propylsulfonyl)piperazine hydrochloride often involves multistep pathways that present various challenges. Optimizing these pathways is crucial for improving yield, purity, and cost-effectiveness, especially when considering large-scale production.

Control of Regioselectivity and Stereochemistry

A significant challenge in the synthesis of substituted piperazines is controlling the regioselectivity of reactions. The piperazine ring has two nitrogen atoms, and in unsymmetrically substituted piperazines, these nitrogens can have different reactivities. For example, in the synthesis of monosubstituted piperazines, a common side reaction is the formation of disubstituted products. nih.gov A traditional approach to overcome this is the use of protecting groups, which adds extra steps to the synthesis (protection and deprotection). nih.gov A more efficient method involves the in-situ formation of a piperazine-1-ium cation by protonating one of the nitrogen atoms, thereby deactivating it towards further reaction and allowing for selective substitution on the other nitrogen. nih.gov

When substituents are introduced on the carbon atoms of the piperazine ring, controlling both regioselectivity and stereochemistry becomes even more critical. The presence of the second nitrogen atom in piperazines can lead to side reactions or inhibit the reactivity of catalytic systems that work well for other heterocycles like pyrrolidines or piperidines. mdpi.comresearchgate.net

Several strategies have been developed to address these challenges:

| Strategy | Description | Key Features | Reference(s) |

| Palladium-Catalyzed Asymmetric Hydrogenation | This method has been used for the synthesis of chiral disubstituted piperazin-2-ones from pyrazin-2-ols, achieving excellent diastereoselectivities and enantioselectivities. The resulting piperazin-2-ones can be converted to chiral piperazines without loss of optical purity. | High stereocontrol, access to chiral piperazines. | dicp.ac.cn |

| Diastereoselective Intramolecular Hydroamination | A modular synthesis of 2,6-disubstituted piperazines can be achieved using a highly diastereoselective intramolecular hydroamination as the key step. | Modular approach, good control over stereochemistry. | organic-chemistry.org |

| Directed C-H Functionalization | Recent advances have been made in the direct C-H functionalization of the piperazine ring. This avoids the need for pre-functionalized starting materials. However, controlling the position of functionalization can be challenging. | Atom-economical, direct functionalization. | mdpi.comresearchgate.net |

Scale-Up Considerations in Chemical Process Development

Translating a synthetic route from a laboratory scale to an industrial scale introduces a new set of challenges. A process that is efficient on a gram scale may not be feasible or economical on a kilogram or ton scale.

Key considerations for the scale-up of piperazine derivative synthesis include:

Process Safety: The use of hazardous reagents like phosgene or gaseous hydrogen chloride requires specialized equipment and handling procedures, which can be costly and difficult to manage on a large scale. google.comnih.gov The development of phosgene-free methods and alternatives to gaseous HCl is therefore highly desirable. google.comresearchgate.net

Reagent Stoichiometry: The use of stoichiometric amounts of reagents, particularly expensive or toxic ones like certain copper salts in some C-H functionalization reactions, can limit the large-scale applicability of a method. mdpi.com Developing catalytic versions of these reactions is a key optimization goal. mdpi.com

Batch vs. Continuous Flow Processing: Transitioning from traditional batch processing to continuous flow chemistry can offer several advantages for scale-up, including better heat and mass transfer, improved safety, and easier automation. mdpi.com Continuous flow reactors, including those incorporating microwave technology, have been explored for the synthesis of piperazine derivatives. nih.govresearchgate.net

Catalyst Recovery and Reuse: For catalytic processes, the ability to easily separate and reuse the catalyst is important for cost-effectiveness and sustainability. The use of heterogeneous catalysts, such as metal ions supported on polymeric resins, can simplify catalyst removal from the reaction mixture. nih.gov

Chemical Reactivity and Derivatization Strategies of the 1 Propylsulfonyl Piperazine Core

Functionalization at Piperazine (B1678402) Nitrogen Atoms

The piperazine moiety contains two nitrogen atoms, but in 1-(propylsulfonyl)piperazine (B2755524), they are not chemically equivalent. The nitrogen atom directly attached to the sulfonyl group is part of a sulfonamide linkage, rendering it significantly less basic and nucleophilic. Consequently, synthetic modifications predominantly occur at the secondary amine nitrogen (N-4), which remains a potent nucleophile. nih.govnih.gov This selective reactivity is a cornerstone of its synthetic utility. nih.gov

The secondary amine of the 1-(propylsulfonyl)piperazine core readily undergoes standard N-acylation and N-alkylation reactions, providing straightforward access to a wide array of derivatives.

Acylation involves the reaction of the piperazine's secondary amine with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct. This reaction forms a stable amide bond and is a common strategy for introducing various functional groups. colab.wsnih.gov A method for selective mono-acylation of piperazine has been developed where the diamine is ionically immobilized on a sulfonic acid functionalized silica (B1680970) gel, acylated, and then liberated. colab.ws

Alkylation is achieved by treating 1-(propylsulfonyl)piperazine with alkyl halides or sulfonates. nih.gov The reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkylating agent. google.com To avoid dialkylation in unsubstituted piperazine, methods using piperazine salts have been developed to yield primarily N-monoalkylated products. google.com In the case of the 1-(propylsulfonyl)piperazine core, the deactivation of one nitrogen atom inherently favors mono-alkylation at the available secondary amine.

Table 1: Examples of Acylation and Alkylation Reactions This table is for illustrative purposes and shows general reaction types.

| Reaction Type | Reagent Example | Product Class |

|---|---|---|

| Acylation | Acetyl chloride | N-acyl-1-(propylsulfonyl)piperazine |

| Acylation | Benzoyl chloride | N-benzoyl-1-(propylsulfonyl)piperazine |

| Alkylation | Methyl iodide | 1-Methyl-4-(propylsulfonyl)piperazine |

More advanced methods are employed to introduce aryl substituents or to perform alkylations with a broader range of substrates.

Arylation of the piperazine nitrogen can be accomplished through several modern cross-coupling reactions. The Buchwald–Hartwig amination, which uses a palladium catalyst, is a powerful method for forming C-N bonds between the piperazine amine and aryl halides or triflates. nih.gov Another common strategy is nucleophilic aromatic substitution (SNAr), which is effective when the aryl ring is activated by electron-withdrawing groups. nih.govnih.gov These methods have been instrumental in synthesizing libraries of N-aryl piperazine derivatives for biological screening. nih.gov

Reductive Amination provides a versatile and highly efficient route to N-alkylated piperazines. mdpi.com This one-pot reaction involves the initial formation of an iminium ion from the condensation of the secondary amine of 1-(propylsulfonyl)piperazine with an aldehyde or ketone. mdpi.com This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride, to yield the corresponding tertiary amine. mdpi.comnih.gov This strategy is widely used due to its broad substrate scope and mild reaction conditions. nih.govnih.gov

Table 2: Comparison of Arylation and Reductive Amination Strategies This table presents generalized data for these reaction strategies.

| Strategy | Reagents | Key Features |

|---|---|---|

| Arylation | ||

| Buchwald-Hartwig | Aryl halide/triflate, Pd catalyst, ligand, base | Broad scope, applicable to non-activated aryl halides. nih.gov |

| SNAr | Electron-deficient aryl halide, base | Catalyst-free, requires activated substrates. nih.gov |

| Reductive Amination |

Modifications of the Propylsulfonyl Group

While functionalization of the piperazine nitrogen is more common, modifications to the propylsulfonyl moiety itself offer another avenue for structural diversification.

The sulfonamide bond (N-SO₂) is known for its high chemical stability, which contributes to the robustness of the 1-(propylsulfonyl)piperazine scaffold in various chemical and biological environments. researchgate.net However, this stability also makes its direct transformation challenging. Recent advances in synthetic chemistry have introduced methods for the activation and functionalization of sulfonamides. For instance, primary sulfonamides can be converted to synthetically versatile intermediates like sulfonyl pyrroles or activated via pyridinium (B92312) intermediates to form sulfonyl chlorides or fluorides, which can then react with various nucleophiles. researchgate.net While 1-(propylsulfonyl)piperazine is a secondary sulfonamide, these principles of activation highlight emerging possibilities for transforming the typically inert sulfonamide linkage. researchgate.netnih.gov

Directly modifying the propyl group of an intact 1-(propylsulfonyl)piperazine molecule is often synthetically impractical. A more common and efficient strategy is to introduce diversity by starting with a range of substituted sulfonyl chlorides during the initial synthesis. By reacting piperazine with various R-SO₂Cl reagents, a library of analogs with different substituents on the sulfonyl group can be readily prepared. This approach allows for the incorporation of aryl, benzyl, or other functionalized alkyl groups in place of the propyl chain, enabling extensive exploration of the SAR associated with this part of the molecule. mdpi.com

Table 3: Synthesis of 1-(R-sulfonyl)piperazine Analogs This table illustrates the synthesis of diverse sulfonamides from piperazine and various sulfonyl chlorides, a strategy applicable for creating analogs of 1-(propylsulfonyl)piperazine.

| Sulfonyl Chloride (R-SO₂Cl) | Resulting 1-Sulfonylpiperazine Derivative |

|---|---|

| Methylsulfonyl chloride | 1-(Methylsulfonyl)piperazine |

| Phenylsulfonyl chloride | 1-(Phenylsulfonyl)piperazine |

| Benzylsulfonyl chloride | 1-(Benzylsulfonyl)piperazine |

Reactivity of the Piperazine Ring in Complex Chemical Environments

The piperazine ring is recognized as a privileged structure in drug discovery, valued for its ability to improve the physicochemical properties of a molecule and its predictable synthetic handling. nih.govresearchgate.net In a complex chemical environment, the reactivity of the 1-(propylsulfonyl)piperazine core is dictated by the electronic properties of its distinct nitrogen atoms.

The electron-withdrawing nature of the sulfonyl group significantly reduces the basicity and nucleophilicity of the adjacent nitrogen (N-1). This deactivation ensures that in the presence of electrophiles, reactions occur selectively at the unsubstituted secondary amine (N-4), which retains its nucleophilic character. nih.govnih.gov This inherent selectivity is highly advantageous in multistep syntheses, often precluding the need for complex protecting group strategies. nih.gov

Structure Activity Relationship Sar Studies in the Context of 1 Propylsulfonyl Piperazine Derivatives

Theoretical Frameworks for SAR Elucidation

The exploration of SAR for 1-(propylsulfonyl)piperazine (B2755524) derivatives is guided by established theoretical frameworks that seek to correlate specific structural features with the compound's biological activity. numberanalytics.com This involves a systematic process of modifying the molecular structure and observing the resulting changes in efficacy and target interaction.

The piperazine (B1678402) ring is a prevalent scaffold in medicinal chemistry, often considered a "privileged" structure due to its frequent appearance in a wide array of biologically active compounds. tandfonline.comnih.gov Rational drug design involving this heterocycle leverages its unique physicochemical and structural properties. nih.govmdpi.com

Key principles in the rational design of piperazine-based compounds include:

Modulation of Physicochemical Properties: The two nitrogen atoms in the piperazine ring can be substituted to fine-tune properties such as solubility, lipophilicity, and basicity (pKa). tandfonline.comnih.gov This allows for the optimization of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Pharmacophore Linking: The piperazine moiety often serves as a versatile linker or spacer, connecting different pharmacophoric elements in the correct spatial orientation to interact effectively with a biological target. tandfonline.com

Conformational Rigidity and Flexibility: The piperazine ring typically adopts a chair conformation, which provides a degree of structural rigidity. This constrained conformation can be advantageous for fitting into specific binding pockets. However, the ring's flexibility can be modulated by incorporating it into more complex, polycyclic systems. tandfonline.com

Hydrogen Bonding Capability: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, and if protonated or bearing a hydrogen substituent, as hydrogen bond donors. These interactions are often crucial for high-affinity binding to target proteins. researchgate.netmdpi.com

The design of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of the glycine (B1666218) transporter-1 (GlyT-1) serves as a practical example of these principles, where the piperazine core connects a benzamide (B126) group and a cycloalkyl moiety. nih.gov

Structural modifications and the introduction of various substituents to the core structure of piperazine derivatives have a profound impact on their biological activities. researchgate.net SAR studies have consistently shown that even minor changes can lead to significant shifts in potency, selectivity, and pharmacokinetic profiles. nih.govresearchgate.net

The nature of the substituent plays a crucial role. For example:

Size and Shape: Bulky substituents may cause steric hindrance, preventing the molecule from binding to its target, whereas smaller groups might allow for a better fit. researchgate.netresearchgate.net

Lipophilicity: Increasing the lipophilicity of substituents can enhance membrane permeability but may also lead to increased non-specific binding or toxicity. researchgate.net

These variations are systematically explored to build a comprehensive understanding of the SAR for a given series of compounds. researchgate.net

Contributions of the Propylsulfonyl Moiety to SAR

The propylsulfonyl group attached to one of the piperazine nitrogen atoms is a key structural feature in 1-(propylsulfonyl)piperazine hydrochloride and its derivatives. This moiety significantly influences the molecule's properties and interactions.

In the context of GlyT-1 inhibitors, the design and synthesis of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamides highlighted the importance of the sulfonyl group. nih.gov SAR studies in this series involved optimizing the core scaffold, which includes the propylsulfonyl piperazine fragment, leading to the identification of potent inhibitors. nih.gov Research on camptothecin (B557342) derivatives has also suggested that both aromatic and aliphatic substituents on a sulfonyl-piperazinyl side chain can enhance cytotoxic potency. nih.gov This indicates that the integration of a sulfonylpiperazine moiety can be a potent strategy for discovering effective compounds. nih.gov The sulfonyl group is a strong hydrogen bond acceptor and its presence can significantly alter the electronic nature of the adjacent piperazine nitrogen, reducing its basicity and potentially influencing its binding interactions and metabolic stability.

Role of the Piperazine Scaffold in Pharmacophore Arrangement and Activity

The piperazine scaffold is fundamental to the biological activity of many therapeutic agents due to its structural and chemical characteristics. tandfonline.comspacefrontiers.org It is a six-membered ring containing two nitrogen atoms at opposite positions, which confers several advantageous properties. nih.gov

Privileged Scaffold: Its prevalence in numerous FDA-approved drugs across various therapeutic areas has led to its designation as a "privileged scaffold". tandfonline.comnih.gov This versatility stems from its ability to be easily modified to achieve desired pharmacological effects. nih.gov

Improved Pharmacokinetics: The piperazine ring is often introduced into drug candidates to improve their pharmacokinetic properties, particularly solubility and oral bioavailability. tandfonline.comnih.govnih.gov The basic nature of the nitrogen atoms allows for salt formation, which can enhance water solubility.

Structural Rigidity and Orientation: The relatively rigid chair conformation of the piperazine ring helps to correctly orient appended functional groups for optimal interaction with a biological target. nih.gov This pre-organization can reduce the entropic penalty upon binding, leading to higher affinity.

Target Interaction: The nitrogen atoms can participate in crucial hydrogen bonding or ionic interactions within a receptor's binding site. researchgate.netmdpi.com For example, in certain kinase inhibitors, a positively charged piperazine ring is positioned in a solvent-exposed region, interacting with specific amino acid residues like threonine and aspartic acid. mdpi.com

The piperazine core acts as a central organizing element, ensuring that the pharmacophoric groups, such as the propylsulfonyl moiety and other substituents, are held in a specific spatial arrangement conducive to biological activity. tandfonline.commdpi.com

Computational Methodologies in SAR Analysis

Computational methods are indispensable tools in modern drug discovery for analyzing and predicting SAR. numberanalytics.comresearchgate.net These in-silico techniques provide insights into the molecular interactions governing a compound's activity, thereby guiding the rational design of more potent and selective molecules. nih.gov

QSAR is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org A QSAR model takes the form of an equation:

Activity = f (Physicochemical Properties and/or Structural Descriptors) wikipedia.org

For piperazine derivatives, QSAR studies have been successfully applied to understand their activity as antidepressants, anti-inflammatory agents, and anticancer agents. nih.govresearchgate.netnih.gov In a typical QSAR study, various molecular descriptors are calculated for a set of compounds with known activities. These descriptors can quantify properties such as:

Electronic properties: Dipole moment, HOMO/LUMO energies. nih.gov

Steric properties: Molecular volume, surface area, principal moments of inertia (PMI). nih.govnih.gov

Topological properties: Connectivity indices that describe the branching and shape of the molecule.

Hydrophobic properties: Partition coefficient (logP).

Statistical methods are then used to build a model that relates a combination of these descriptors to the observed biological activity. nih.gov For example, a 2D-QSAR study on aryl alkanol piperazine derivatives identified descriptors related to dipole moment and molecular shape as key influencers of their activity as serotonin (B10506) and noradrenaline reuptake inhibitors. nih.gov Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been used to analyze piperazine derivatives, showing significant contributions from steric and electrostatic fields to their anti-inflammatory activity. nih.gov

These models, once validated, can be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing, thus saving time and resources. wikipedia.orgnih.gov

Interactive Table: Key Molecular Descriptors in QSAR Studies of Piperazine Derivatives

| Descriptor Type | Example Descriptor | Influence on Activity | Reference |

| Electronic | Dipole-mag | Influences 5-hydroxytryptamine (5-HT) reuptake inhibition. | nih.gov |

| Electronic | HOMO (Highest Occupied Molecular Orbital) | Chiefly controls noradrenaline (NA) reuptake inhibition. | nih.gov |

| Steric | PMI-mag (Principal Moments of Inertia) | Influences NA reuptake inhibition. | nih.gov |

| Steric | Shadow-XZ | A descriptor that may control NA reuptake inhibition. | nih.gov |

| Electrostatic | Jurs-PNSA-3 | Mainly influences 5-HT reuptake inhibition. | nih.gov |

| 3D Field | Steric Contribution (CoMFA) | Contributes to anti-inflammatory activity. | nih.gov |

| 3D Field | Electrostatic Contribution (CoMFA) | Major contributor to anti-inflammatory activity. | nih.gov |

Molecular Docking and Ligand-Protein Interaction Studies (Theoretical Aspects)

Molecular docking and other computational methods provide a theoretical framework for understanding the structure-activity relationships (SAR) of 1-(propylsulfonyl)piperazine derivatives at the atomic level. These in silico techniques are crucial for rational drug design, offering insights into how these molecules interact with their biological targets and guiding the synthesis of more potent and selective compounds.

Theoretical studies of 1-(propylsulfonyl)piperazine derivatives often begin with the construction of a homology model of the target protein if a crystal structure is unavailable. The process involves identifying a suitable template structure from the Protein Data Bank (PDB), followed by sequence alignment, model building, and refinement. The quality of the homology model is then rigorously assessed to ensure its reliability for subsequent docking simulations.

Molecular docking simulations are then employed to predict the binding conformation and affinity of 1-(propylsulfonyl)piperazine derivatives within the active site of the target protein. These simulations utilize scoring functions to estimate the binding free energy, which helps in ranking different derivatives based on their predicted potency. The results of these docking studies can elucidate key ligand-protein interactions that are essential for biological activity.

For instance, in studies of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of the glycine transporter-1 (GlyT-1), molecular docking can reveal critical interactions between the ligand and the receptor. nih.gov The propylsulfonyl group, a key feature of these derivatives, can engage in various non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the GlyT-1 binding pocket. The piperazine ring, a common pharmacophore in many biologically active compounds, often plays a crucial role in establishing these interactions due to its ability to act as a hydrogen bond acceptor. mdpi.com

The theoretical analysis of ligand-protein interactions for 1-(propylsulfonyl)piperazine derivatives typically involves identifying several types of interactions:

Hydrogen Bonds: The nitrogen atoms of the piperazine ring and the oxygen atoms of the sulfonyl group are potential hydrogen bond acceptors, while any N-H groups on the piperazine or its substituents can act as hydrogen bond donors. These interactions are highly directional and play a significant role in determining the specificity of ligand binding.

Electrostatic Interactions: The polar nature of the sulfonyl group and the basicity of the piperazine nitrogens can lead to electrostatic interactions with charged or polar residues in the binding pocket. These can include ion-ion, ion-dipole, and dipole-dipole interactions.

Van der Waals Forces: These are non-specific attractive or repulsive forces between atoms that are in close proximity. While individually weak, the cumulative effect of van der Waals interactions can be substantial in a well-fitted ligand-protein complex.

The insights gained from these theoretical studies are instrumental in understanding the SAR of 1-(propylsulfonyl)piperazine derivatives. By correlating the predicted binding modes and affinities with experimentally determined biological activities, researchers can develop robust SAR models. These models can then be used to predict the activity of novel derivatives, thereby accelerating the drug discovery process.

For example, if docking studies reveal that a particular hydrophobic pocket in the receptor is not fully occupied by the propyl group, this would suggest that derivatives with larger alkyl groups might exhibit improved potency. Similarly, if a specific hydrogen bond is identified as being critical for activity, modifications that enhance this interaction can be prioritized.

The table below summarizes the key theoretical aspects of molecular docking and ligand-protein interaction studies for 1-(propylsulfonyl)piperazine derivatives.

| Theoretical Aspect | Description | Relevance to 1-(Propylsulfonyl)piperazine Derivatives |

| Homology Modeling | Creation of a 3D model of a target protein based on the structure of a related known protein. | Used when the experimental structure of the target protein (e.g., GlyT-1) is not available. |

| Molecular Docking | Computational simulation of the binding of a ligand to a receptor. | Predicts the preferred binding pose and affinity of derivatives within the target's active site. |

| Scoring Functions | Mathematical methods used to approximate the binding free energy of a ligand-protein complex. | Ranks different 1-(propylsulfonyl)piperazine derivatives based on their predicted biological activity. |

| Hydrogen Bonds | Interactions between a hydrogen atom covalently bonded to an electronegative atom and another nearby electronegative atom. | The piperazine and sulfonyl groups are key pharmacophoric features for forming these interactions. |

| Hydrophobic Interactions | The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution. | The propyl group and other nonpolar substituents contribute significantly to binding affinity through these interactions. |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | The polar sulfonyl and basic piperazine moieties can engage in these interactions with receptor residues. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the ligand-protein complex. |

Computational Chemistry and Theoretical Modeling of 1 Propylsulfonyl Piperazine Hydrochloride

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. jksus.orgnih.gov By approximating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and energies. jksus.org For 1-(Propylsulfonyl)piperazine (B2755524) hydrochloride, DFT calculations can be employed to determine the optimized three-dimensional structure, including bond lengths, bond angles, and dihedral angles of the propylsulfonyl group and the piperazine (B1678402) ring.

These calculations can also elucidate the impact of the hydrochloride salt formation on the geometry and electronic properties of the parent molecule. Different functionals and basis sets within DFT, such as B3LYP and WB97XD with a 6-311++G** basis set, can be utilized to achieve a balance between computational cost and accuracy. jksus.org The absence of imaginary frequencies in the vibrational analysis of the optimized structure confirms that it corresponds to a true energy minimum. jksus.org

Table 1: Representative Data from DFT Calculations on Piperazine Derivatives

| Parameter | Calculated Value | Method/Basis Set |

| Total Energy (a.u.) | -X.XXXX | B3LYP/6-31G(d,p) |

| Dipole Moment (Debye) | Y.YYY | B3LYP/6-31G(d,p) |

| HOMO Energy (eV) | -Z.ZZZ | B3LYP/6-31G(d,p) |

| LUMO Energy (eV) | +A.AAA | B3LYP/6-31G(d,p) |

| HOMO-LUMO Gap (eV) | B.BBB | B3LYP/6-31G(d,p) |

Note: The values in this table are illustrative and would need to be calculated specifically for 1-(Propylsulfonyl)piperazine hydrochloride.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comresearchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

For this compound, FMO analysis can identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. sapub.org A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. The spatial distribution of the HOMO and LUMO can be visualized to understand the specific atoms or functional groups involved in potential chemical reactions. wuxibiology.com

Charge Distribution and Delocalization Studies

Understanding the distribution of electronic charge within a molecule is essential for predicting its interactions with other molecules. Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom of this compound. This reveals the electrophilic and nucleophilic sites within the molecule.

Furthermore, NBO analysis provides insights into charge delocalization and intramolecular interactions, such as hyperconjugation. nih.gov These studies can quantify the stability arising from electron delocalization from occupied donor orbitals to unoccupied acceptor orbitals. For instance, the interaction between lone pair orbitals of nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds can be analyzed to understand the electronic landscape of the molecule.

Molecular Dynamics Simulations for Conformational Insights

While quantum chemical calculations provide information on static molecules, Molecular Dynamics (MD) simulations allow for the exploration of the conformational landscape and dynamic behavior of molecules over time. nih.govresearchgate.net For this compound, MD simulations can reveal the preferred conformations of the piperazine ring (e.g., chair, boat, or twist-boat) and the rotational freedom of the propylsulfonyl group. nih.gov

These simulations, often performed using classical force fields, can model the molecule's behavior in different environments, such as in a solvent like water. mdpi.com By analyzing the trajectories from MD simulations, one can determine the relative populations of different conformers and the energy barriers for conformational changes. This information is critical for understanding how the molecule might interact with biological targets, as its conformation can significantly influence its binding affinity.

In Silico Approaches to Molecular Scaffold Design and Optimization

The piperazine ring is a common scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to be readily functionalized. mdpi.com In silico methods play a crucial role in the design and optimization of new molecules based on the 1-(propylsulfonyl)piperazine scaffold.

Techniques such as fragment-based drug design and virtual library screening can be employed to explore modifications to the scaffold that could enhance desired properties. researchgate.net By computationally evaluating large numbers of virtual compounds, researchers can prioritize the synthesis of molecules with the highest predicted activity and best pharmacokinetic profiles. This rational design approach can significantly accelerate the drug discovery process.

Predictive Modeling of Chemical Reactivity and Selectivity

Computational models can be developed to predict the chemical reactivity and selectivity of this compound. nih.govnih.gov Reactivity descriptors derived from quantum chemical calculations, such as Fukui functions, can pinpoint the most reactive sites for various types of chemical reactions. nih.gov

Machine learning models, trained on datasets of known reactions, can also be used to predict the outcomes of reactions involving the 1-(propylsulfonyl)piperazine moiety. nih.gov These predictive models can help in planning synthetic routes and anticipating potential side products. By understanding the factors that govern reactivity and selectivity, chemists can design more efficient and cleaner chemical transformations.

Mechanistic Investigations of Reactions Involving 1 Propylsulfonyl Piperazine Structural Motifs

Elucidation of Reaction Pathways in Sulfonylpiperazine Synthesis

The synthesis of N-sulfonylpiperazines, such as 1-(propylsulfonyl)piperazine (B2755524), is a fundamental transformation in organic chemistry, often serving as a cornerstone for the development of pharmacologically active molecules. nih.govresearchgate.net The primary and most direct reaction pathway involves the nucleophilic substitution reaction between piperazine (B1678402) and a corresponding sulfonyl chloride, in this case, propylsulfonyl chloride.

The generally accepted mechanism proceeds as follows:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the secondary amine nitrogen atoms of the piperazine ring on the electrophilic sulfur atom of the propylsulfonyl chloride. The nitrogen atom's lone pair of electrons forms a new nitrogen-sulfur (N-S) bond.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate. In this state, the sulfur atom is bonded to the propyl group, two oxygen atoms, the chlorine atom, and the incoming piperazine nitrogen.

Chloride Ion Elimination: The intermediate is unstable and rapidly collapses. The sulfonyl group is reformed by the departure of the chloride ion, which is a good leaving group.

Deprotonation: The resulting product is a protonated sulfonylpiperazine, carrying a positive charge on the nitrogen atom that formed the new bond. A base, which can be another molecule of piperazine or an added base like triethylamine, removes the proton from the nitrogen atom to yield the final, neutral 1-(propylsulfonyl)piperazine product and an ammonium (B1175870) salt byproduct.

This pathway is a classic example of nucleophilic acyl substitution, with the sulfonyl chloride acting as the acyl equivalent. The reaction is typically carried out in a suitable solvent and may be facilitated by a base to neutralize the hydrogen chloride (HCl) generated during the reaction. nih.gov An alternative approach involves the reductive cyclization of dioximes, which proceeds through a diimine intermediate that cyclizes to a dihydropyrazine (B8608421) before being reduced to the final piperazine product. mdpi.com

Detailed Analysis of Bond Formation and Cleavage Events

The synthesis and subsequent reactions of sulfonylpiperazines are characterized by specific bond formation and cleavage events that define the reaction mechanism.

In the synthesis from Propylsulfonyl Chloride and Piperazine:

Bond Formation: The key event is the formation of a stable sulfur-nitrogen (S-N) covalent bond, creating the sulfonamide linkage. This bond is central to the structure of 1-(propylsulfonyl)piperazine.

Bond Cleavage:

S-Cl Bond Cleavage: The bond between the sulfur atom and the chlorine atom in propylsulfonyl chloride is broken as the chloride ion departs.

N-H Bond Cleavage: A nitrogen-hydrogen bond on the piperazine molecule is broken during the final deprotonation step to yield the neutral product.

Alternative Mechanistic Pathways and Cleavage Events: While the direct synthesis is straightforward, related structures can be formed through more complex mechanisms involving different bond cleavages. For instance, functionalized sulfonylpiperazines can be synthesized from 1,4-diazabicyclo[2.2.2]octane (DABCO) through C-N bond cleavage. nih.gov Spectroscopic studies suggest that the reaction of DABCO with sulfonyl chlorides is facilitated by the formation of a charge-transfer complex, which promotes the cleavage of a C-N bond within the rigid DABCO structure, allowing for the subsequent addition of a nucleophile. nih.gov

Another relevant pathway involves the reaction of DABCO with in situ generated benzyne (B1209423). This mechanism is proposed to proceed through the following steps:

Attack of DABCO on the benzyne electrophile.

Formation of a zwitterionic ammonium salt intermediate. nih.gov

Ring-opening of the intermediate via C-N bond cleavage, aided by a nucleophile, to furnish the functionalized piperazine derivative. nih.gov

Furthermore, the S-N bond itself can be cleaved under certain conditions. Studies on sulfonyl azides have shown that a strong acid like trifluoromethanesulfonic acid can induce the regiospecific cleavage of the S-N bond, generating a reactive sulfonyl cation that can then participate in reactions such as Friedel-Crafts sulfonylations. organic-chemistry.org

| Reaction Type | Bond Formed | Bond(s) Cleaved | Key Intermediate/State |

| Standard Synthesis | S-N (Sulfonamide) | S-Cl, N-H | Tetrahedral Intermediate |

| DABCO Ring Opening | S-N, C-Nucleophile | C-N (in DABCO) | Charge-Transfer Complex, Zwitterion nih.gov |

| Sulfonyl Azide Activation | S-C (Aryl Sulfone) | S-N (in Azide) | Sulfonyl Cation organic-chemistry.org |

Role of Catalysis in Piperazine Ring Functionalization

While the initial synthesis of the sulfonylpiperazine backbone is often uncatalyzed, subsequent modifications to the piperazine ring, particularly C-H functionalization, heavily rely on catalysis to achieve structural diversity. beilstein-journals.orgencyclopedia.pub Methods used for other heterocycles like pyrrolidines often fail with piperazines due to the second nitrogen atom, which can interfere with catalytic systems, necessitating specialized catalytic approaches. encyclopedia.pubmdpi.com

Transition metals are versatile catalysts for creating new carbon-carbon and carbon-heteroatom bonds on the piperazine ring, although progress has been slower compared to other N-heterocycles due to potential catalyst inhibition by the second nitrogen. beilstein-journals.org

Palladium (Pd) Catalysis: Palladium catalysts are effective for a range of cross-coupling reactions. rsc.org A notable application is the modular synthesis of substituted piperazines via the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with diamine components, which proceeds under mild conditions with low catalyst loadings. acs.org

Iridium (Ir) Catalysis: Iridium complexes have been successfully employed for the C-H functionalization of piperazines. For example, an iridium-catalyzed head-to-head coupling of imines provides a 100% atom-economic route to complex C-substituted piperazines. nih.gov Additionally, iridium-based photocatalysts are highly effective in visible-light-mediated reactions. mdpi.comnih.gov

Ruthenium (Ru) Catalysis: Ruthenium complexes, often in dual catalytic systems with palladium, have been used for the regioselective synthesis of aryl piperazines from the corresponding C-H compounds. nih.gov

Growing interest in green chemistry has spurred the development of metal-free and environmentally benign catalytic systems for piperazine functionalization.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful and mild method for the direct C-H functionalization of piperazines. encyclopedia.pubnih.gov This approach can utilize transition metal complexes (e.g., Ir(ppy)₃) or purely organic dyes (e.g., 4CzIPN) as photocatalysts. mdpi.comorganic-chemistry.org These reactions proceed via single-electron transfer (SET) mechanisms, generating highly reactive intermediates under mild conditions. encyclopedia.pubmdpi.com This method has been successfully applied to the C-H arylation, vinylation, and alkylation of N-protected piperazines. beilstein-journals.orgnih.govacs.org

Reusable Organocatalysts: An innovative approach involves the use of piperazine-functionalized mesoporous polymers. These materials act as highly active and reusable organocatalysts for various organic reactions in aqueous media, such as Knoevenagel condensations and cycloadditions. rsc.orgrsc.org The solid support prevents leaching of the active piperazine sites and allows for easy recovery and recycling of the catalyst, aligning with the principles of sustainable chemistry. rsc.org

| Catalytic System | Catalyst Example | Reaction Type | Key Advantage |

| Palladium Catalysis | Pd(OAc)₂ / Ligands | Cyclization, Cross-Coupling acs.org | High efficiency, modularity |

| Iridium Catalysis | [IrCl(cod)(PPh₃)] | [3+3] Cycloaddition nih.gov | High atom economy, diastereoselectivity |

| Photoredox Catalysis | Ir(ppy)₃, 4CzIPN | C-H Functionalization mdpi.comnih.gov | Mild conditions, environmentally benign |

| Organocatalysis | Piperazine-Polymer | Knoevenagel, Cycloaddition rsc.orgrsc.org | Reusable, operates in water |

Characterization of Reactive Intermediates in Reaction Mechanisms

The mechanistic pathways in piperazine functionalization often involve short-lived, high-energy reactive intermediates. While direct observation can be challenging, their existence is typically inferred through mechanistic studies, trapping experiments, and product analysis.

α-Amino Radicals: In photoredox-catalyzed C-H functionalization, the key reactive intermediate is the α-amino radical. beilstein-journals.org The proposed mechanism involves a single-electron oxidation of the N-protected piperazine by the excited photocatalyst. acs.org This is followed by deprotonation of the adjacent C-H bond, which generates the α-amino radical. encyclopedia.pub This nucleophilic radical can then couple with various radical acceptors, such as electron-deficient arenes or vinyl sulfones, to form the functionalized product. beilstein-journals.orgnih.gov The generation of this radical intermediate under mild conditions avoids the harsh reagents associated with other C-H activation methods. nih.gov

Zwitterionic Intermediates: In certain ring-opening reactions used to synthesize piperazine derivatives, zwitterionic intermediates are proposed. For example, the reaction of DABCO with benzyne is believed to proceed through a zwitterionic ammonium salt, which then undergoes nucleophilic attack and cleavage to form the piperazine product. nih.gov

Charge-Transfer Complexes: The reaction between DABCO and sulfonyl chlorides to form 1-(2-substituted ethyl)-4-sulfonylpiperazines is thought to be initiated by the formation of a charge-transfer complex. Spectroscopic evidence supports the idea that this complex facilitates the subsequent C-N bond cleavage, which is the rate-determining step of the reaction. nih.gov

Diimine Intermediates: In syntheses involving the reductive cyclization of linear precursors, such as bis(oximinoalkyl)amines, the mechanism involves the catalytic hydrogenolysis of N-O bonds to yield a diimine intermediate. mdpi.com This diimine then undergoes intramolecular cyclization to form a dihydropyrazine, which is subsequently reduced to the final piperazine ring. mdpi.com

Future Perspectives in Chemical Research and Design of Sulfonylpiperazine Compounds

Innovations in Synthetic Methodologies for Structural Complexity

Historically, the synthesis of substituted piperazines has been challenging, often involving multi-step procedures that rely on protecting groups. nih.gov This approach is inefficient and limits the accessible structural diversity. However, the future of sulfonylpiperazine synthesis lies in more elegant and efficient methodologies that provide access to greater structural complexity. A significant area of innovation is the direct C-H functionalization of the piperazine (B1678402) ring. While approximately 80% of current piperazine-containing drugs feature substituents only at the nitrogen positions, emerging techniques are enabling direct modification of the carbon atoms of the ring, vastly expanding the potential for novel derivatives. mdpi.com

Recent advances include photoredox catalysis, which uses light to initiate chemical reactions. Protocols such as SnAP (Stannyl Amine Protocol), SLAP (Silicon Amine Protocol), and CLAP (Carboxylic Amine Protocol) represent cutting-edge, convergent methods for creating C2-substituted piperazines from simpler starting materials like aldehydes. mdpi.com These methods offer practical reaction conditions and avoid toxic reagents like tin, improving sustainability. mdpi.com Another innovative strategy is the one-pot synthesis from a protonated piperazine, which cleverly uses protonation as a temporary protecting group, simplifying the synthesis of monosubstituted piperazines into a single step. nih.gov

| Method | Description | Advantages |

| Traditional Synthesis | Multi-step process involving protection of one nitrogen, substitution at the other, and subsequent deprotection. | Well-established and understood. |

| C-H Functionalization | Direct attachment of functional groups to the carbon atoms of the piperazine ring. | Accesses previously unreachable chemical space; creates more complex 3D structures. mdpi.com |

| Photoredox Catalysis (e.g., SLAP, CLAP) | Uses light and a photocatalyst to drive the formation of C-substituted piperazines. | High functional group tolerance; avoids toxic heavy metals (e.g., tin); can be adapted to flow chemistry. mdpi.com |

| One-Pot Protonation Method | Uses an acid to protonate one nitrogen, directing substitution to the other nitrogen in a single step. | Eliminates separate protection/deprotection steps, improving efficiency and reducing waste. nih.gov |

| [3+3] Annulation | Catalytic dimerization of starting materials like 3-aminooxetanes to form the piperazine ring. | Good functional group compatibility and high diastereoselectivity. researchgate.net |

Advanced Computational Design for Targeted Chemical Functions

Computational chemistry is becoming an indispensable tool for designing sulfonylpiperazine derivatives with specific functions. Molecular modeling techniques allow researchers to predict how a molecule will behave, interact with biological targets, and what its physicochemical properties will be before it is ever synthesized. This in silico approach significantly accelerates the discovery process. researchgate.netnih.gov

Future research will leverage more sophisticated computational tools, including machine learning and artificial intelligence, to analyze vast datasets and identify promising molecular candidates. Techniques like quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are used to understand the intricate details of molecular interactions. researchgate.net For instance, a molecular modeling study of acylsulfonylpiperazine derivatives was used to analyze their structure-activity relationships and explain their observed antiproliferative effects. researchgate.net By calculating properties such as dipole moments, researchers can design compounds with optimized interactions with a target protein. researchgate.net The integration of these predictive models into the design workflow allows for the creation of sulfonylpiperazines with enhanced potency, selectivity, and improved pharmacokinetic profiles.

| Computational Tool/Technique | Application in Sulfonylpiperazine Design |

| Molecular Docking | Predicts the binding orientation and affinity of a sulfonylpiperazine derivative to a biological target (e.g., an enzyme or receptor). nih.gov |

| QSAR (Quantitative Structure-Activity Relationship) | Develops mathematical models that correlate chemical structure with biological activity, enabling prediction of potency for new designs. researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulates the movement of the molecule and its target over time, providing insights into binding stability and conformational changes. |

| PASS (Prediction of Activity Spectra for Substances) | Predicts a wide range of biological activities based on the structure of a compound, helping to identify potential therapeutic applications or off-target effects. nih.gov |

Strategies for Expanding Chemical Space through Derivatization

The core structure of 1-(Propylsulfonyl)piperazine (B2755524) hydrochloride serves as a scaffold that can be systematically modified to explore a vast chemical space. Expanding this space is crucial for discovering molecules with novel properties. The future in this area lies in moving beyond simple modifications to developing large, diverse libraries of compounds through combinatorial chemistry and strategic derivatization. nih.gov

A key strategy is the late-stage functionalization of complex molecules. acs.org This involves introducing modifications at a late step in the synthetic sequence, allowing a common intermediate to be rapidly converted into a wide array of analogues. Methods for the selective functionalization of saturated heterocycles like piperazine are critical for this approach. acs.org By creating libraries with diverse substituents at both the nitrogen and carbon positions of the piperazine ring, researchers can systematically probe structure-activity relationships. For example, modifying the sulfonyl group or adding various functional groups to the second piperazine nitrogen can dramatically alter a compound's biological activity and physical properties. nih.govresearchgate.net This systematic exploration is a powerful tool for optimizing lead compounds in drug discovery and materials science.

Integration of Automation and High-Throughput Techniques in Chemical Synthesis

The synthesis and testing of large chemical libraries require a move away from traditional, manual laboratory work towards automated and high-throughput systems. Flow chemistry, where reactions are performed in continuous-flowing streams rather than in batches, is a cornerstone of this evolution. beilstein-journals.orgtechnologynetworks.com

Future chemical research on sulfonylpiperazines will increasingly rely on automated synthesis platforms that can perform multi-step reactions seamlessly. beilstein-journals.org These systems can be controlled by simple, open-source software and inexpensive computers, making the technology more accessible. beilstein-journals.orgtechnologynetworks.com For example, a machine-assisted, multi-step flow synthesis was developed for piperazine-2-carboxamide, integrating steps like hydration and hydrogenation into one continuous process. beilstein-journals.org This approach not only accelerates synthesis but also improves safety and reproducibility. beilstein-journals.org Paired with high-throughput purification and analysis techniques, such as rapid high-pressure liquid chromatography (HPLC), these automated systems allow for the creation and evaluation of hundreds of distinct compounds per day, dramatically increasing the pace of discovery. nih.gov

| Technology | Role in Sulfonylpiperazine Research | Key Advantages |

| Flow Chemistry Reactors | Perform continuous, multi-step synthesis of piperazine derivatives. beilstein-journals.org | Enhanced control over reaction parameters, improved safety, easy scalability, and integration into automated workflows. |

| Automated Control Systems (e.g., Raspberry Pi) | Use open-source software to control and integrate multiple pieces of laboratory hardware from different manufacturers. beilstein-journals.orgtechnologynetworks.com | Low cost, high flexibility, and enables seamless execution of complex, multi-step synthetic sequences. |

| High-Throughput Purification (e.g., Preparative HPLC) | Rapidly isolates and purifies individual compounds from synthesized libraries. nih.gov | Enables the handling of large numbers of samples generated by parallel synthesis, ensuring high purity for subsequent testing. |

| High-Throughput Analysis | Quickly determines the identity and purity of synthesized compounds. | Maximizes efficiency and allows for real-time decision-making in the optimization of reaction conditions. |

Conceptual Advancements in Piperazine Scaffold Utility for Chemical Research

The piperazine ring is more than just a simple linker; it is a versatile and valuable pharmacophore that can be strategically employed to fine-tune the properties of a molecule. nih.govresearchgate.net The future utility of the piperazine scaffold, including in sulfonylpiperazine compounds, will be defined by a deeper understanding of its conformational and electronic properties.

The two nitrogen atoms, with their distinct basicity (pKa values), allow the piperazine moiety to modulate pharmacokinetics and engage in specific hydrogen bonding interactions with biological targets. nih.gov Its six-membered ring can adopt different chair and boat conformations, influencing the three-dimensional arrangement of its substituents and thus its interaction with target sites. Future research will focus on designing rigid analogues or conformationally constrained piperazine derivatives to lock the molecule into a bioactive shape, potentially increasing potency and selectivity. nih.gov As a privileged scaffold, the piperazine core will continue to be a foundational element in the generation of diverse and potent pharmacological agents, with applications ranging from anticancer to anti-inflammatory drugs. rsc.orgnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(propylsulfonyl)piperazine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between piperazine and propylsulfonyl chloride. Optimize yield by using anhydrous solvents (e.g., dichloromethane or ethanol) and maintaining a pH of 8–9 with a base like triethylamine. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 piperazine:sulfonyl chloride) are critical for minimizing byproducts . Purification via recrystallization in ethanol or acetone is recommended.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm sulfonyl and piperazine moieties.

- HPLC-MS for purity assessment and molecular ion detection ([M+H]+).

- Elemental analysis to validate stoichiometry.

- X-ray crystallography (if crystalline) for structural elucidation .

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

- Methodological Answer : Perform solubility screens in buffers (pH 4–10), polar solvents (water, DMSO), and non-polar solvents (hexane). Stability studies should include accelerated degradation tests (40–60°C, 75% RH) monitored via HPLC. For aqueous solutions, assess photostability under UV/visible light .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Store in airtight containers at 2–8°C, away from moisture. In case of exposure, rinse skin/eyes with water for 15 minutes and consult safety data for specific antidotes .

Advanced Research Questions